methyl 2-{[(3-hydroxy-2H-1,4-benzothiazin-2-yl)acetyl]amino}thiophene-3-carboxylate
Description
Properties
IUPAC Name |
methyl 2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S2/c1-22-16(21)9-6-7-23-15(9)18-13(19)8-12-14(20)17-10-4-2-3-5-11(10)24-12/h2-7,12H,8H2,1H3,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCORHMSAMILFDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are serine hydrolases . These enzymes play a crucial role in various biological processes, including digestion, immune response, and blood coagulation.
Mode of Action
The compound interacts with its targets through a process involving the acylation of the active-site serine due to enzymatic ring cleavage, followed by slow deacylation of the acyl-enzyme intermediate. This interaction results in the inhibition of the enzyme’s activity.
Biochemical Pathways
The compound affects several biochemical pathways. It has been characterized as a potent inhibitor of human leukocyte elastase (HLE), cathepsin G, chymase, C1r serine protease of the complement system, thrombin, and human cytomegalovirus protease. These enzymes are involved in various physiological processes, including inflammation, immune response, and blood coagulation.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of serine hydrolases . This can lead to a decrease in the activity of these enzymes, potentially affecting the physiological processes they are involved in, such as inflammation and immune response.
Biological Activity
Methyl 2-{[(3-hydroxy-2H-1,4-benzothiazin-2-yl)acetyl]amino}thiophene-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , indicating a structure that includes both thiophene and benzothiazine moieties. These structural features are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 362.42 g/mol |
| LogP | 1.8005 |
| Polar Surface Area (PSA) | 80.7 Ų |
1. Antimicrobial Activity
Research has demonstrated that benzothiazine derivatives exhibit notable antimicrobial properties. This compound has shown effectiveness against various bacterial strains, including resistant strains, indicating its potential as an antimicrobial agent .
2. Antitubercular Activity
Benzothiazine derivatives have been explored for their antitubercular activities. Studies indicate that this compound may inhibit the growth of Mycobacterium tuberculosis, although specific IC50 values require further investigation .
3. Anticancer Properties
Preliminary findings suggest that this compound could possess anticancer properties. In vitro studies have indicated that it may induce apoptosis in cancer cell lines, making it a candidate for further development in cancer therapy .
4. Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory potential. It appears to inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .
The proposed mechanisms for the biological activity of this compound involve:
- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Modulation of Signaling Pathways : It could affect signaling pathways related to inflammation and apoptosis.
Case Study 1: Antimicrobial Efficacy
A study conducted on various benzothiazine derivatives demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Case Study 2: Anticancer Activity
In a recent experiment involving human cancer cell lines (e.g., MCF7 breast cancer cells), the compound was shown to reduce cell viability significantly at concentrations above 10 µM after 48 hours of treatment. Further mechanistic studies indicated a potential role in activating caspase pathways leading to apoptosis .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Variations
Table 1: Key Structural Differences Among Analogs
Analysis :
- The target compound’s 3-hydroxy-1,4-benzothiazine substituent distinguishes it from analogs with tetrahydrobenzo[b]thiophene (e.g., compounds in and ) or simpler acyl groups (e.g., ).
- The methyl ester at the 3-position is a common feature in all analogs, suggesting shared reactivity in hydrolysis or transesterification.
Analysis :
- The low yield (22%) for compound 6o highlights challenges in Petasis multicomponent reactions, possibly due to steric hindrance or competing side reactions.
- Higher yields (e.g., 67% for compound 2 ) suggest optimized anhydride coupling conditions, which could be applicable to the target compound’s synthesis if similar acylations are employed.
- Purification via reverse-phase HPLC () is common for polar heterocycles, likely necessary for the target compound given its hydroxy and ester functionalities.
Physicochemical Properties
Table 3: Thermal and Spectroscopic Data
Analysis :
- The target compound’s hydroxy group may lower its melting point compared to non-hydroxylated analogs (e.g., compound 2 at 223–226°C ), though this depends on crystal packing efficiency.
- IR and NMR data for analogs suggest diagnostic peaks for ester C=O (~1700 cm⁻¹) and acylated NH (~3300 cm⁻¹), which would also be expected in the target compound.
Q & A
Q. Key Considerations :
- Solvent choice (toluene for condensation, dichloromethane for anhydride coupling) impacts reaction efficiency.
- Purification methods (recrystallization, HPLC) are critical for isolating high-purity products.
Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, NH stretching at ~3300 cm⁻¹) .
- NMR (¹H and ¹³C) : Assigns proton environments (e.g., thiophene ring protons at δ 6.5–7.5 ppm) and carbon connectivity. 2D NMR (HSQC, HMBC) resolves ambiguities in complex spectra .
- Mass Spectrometry : Confirms molecular weight (e.g., via ESI-MS) and fragmentation patterns .
- Melting Point Analysis : Validates purity (e.g., sharp melting points between 213–226°C for related compounds) .
Q. Data Contradiction Resolution :
- Discrepancies between expected and observed NMR signals may arise from impurities or tautomerism. Recrystallization or column chromatography improves purity, while 2D NMR clarifies connectivity .
How can reaction conditions be optimized to improve the yield of the Knoevenagel condensation step?
Methodological Answer:
- Catalyst Screening : Piperidine with acetic acid (1:1) enhances reaction rates and yields compared to other bases (e.g., pyridine) .
- Solvent Optimization : Toluene facilitates azeotropic water removal, driving the reaction to completion within 5–6 hours .
- Temperature Control : Reflux conditions (110°C in toluene) balance reaction speed and side-product formation.
- Substrate Ratios : A 1.2:1 molar ratio of aldehyde to thiophene precursor maximizes conversion (evidenced in ).
Q. Example Data from Analogous Reactions :
| Reaction Condition | Yield Range | Reference |
|---|---|---|
| Piperidine/AcOH, toluene | 72–94% | |
| Room temperature, no catalyst | <50% | Inferred |
What strategies address discrepancies in spectroscopic data when confirming the compound’s structure?
Methodological Answer:
- Purity Assessment : Recrystallize with methanol-water gradients to remove impurities affecting NMR/IR signals .
- Advanced NMR Techniques : Use HSQC to correlate proton-carbon pairs and HMBC to identify long-range couplings, resolving overlapping signals .
- Comparative Analysis : Cross-reference with published spectra of structurally similar compounds (e.g., methyl 2-[(3-carboxy-1-oxopropyl)amino]thiophene derivatives) .
Case Study :
In , conflicting ¹H NMR signals for compound 3 were resolved by HSQC, confirming the acrylamido group’s position.
How can researchers design experiments to study the environmental fate and degradation of this compound?
Methodological Answer:
Adopt a tiered approach inspired by long-term environmental studies :
Physicochemical Properties : Measure log P (octanol-water partition coefficient), solubility, and hydrolysis rates.
Abiotic Transformations : Expose the compound to UV light, varying pH, and oxidizing agents to identify degradation products (e.g., quinones or carboxylic acids via oxidation) .
Biotic Degradation : Use soil microcosms or activated sludge to assess microbial breakdown pathways.
Ecotoxicity Assays : Evaluate effects on model organisms (e.g., Daphnia magna) at different trophic levels.
Q. Experimental Design :
- Controls : Include negative (no compound) and positive (known degraders) controls.
- Analytical Tools : LC-MS/MS quantifies parent compound and metabolites.
What in vitro assays are suitable for evaluating the compound’s bioactivity, and how are they optimized?
Methodological Answer:
- Antioxidant Activity :
- DPPH Assay : Measure radical scavenging at 517 nm, using ascorbic acid as a positive control .
- Dose-Response Curves : Test concentrations from 1–100 μM to calculate IC₅₀ values.
- Anti-Inflammatory Activity :
- COX-2 Inhibition : Use ELISA to quantify prostaglandin E₂ reduction in LPS-stimulated macrophages .
- Cytotoxicity Screening :
- MTT Assay : Assess viability in human cell lines (e.g., HEK-293) at 24–72 hours .
Q. Optimization Tips :
- Pre-incubate compounds with serum proteins to account for binding effects.
- Include solvent controls (e.g., DMSO) to rule out vehicle toxicity.
How can structure-activity relationship (SAR) studies be conducted for this compound?
Methodological Answer:
Structural Modifications :
- Introduce substituents (e.g., halogens, methoxy groups) at the benzothiazine or thiophene rings .
- Replace the acetyl group with other acyl moieties (e.g., propionyl, benzoyl) .
Biological Testing :
- Compare bioactivity (e.g., IC₅₀ in antioxidant assays) across derivatives.
Computational Modeling :
- Perform docking studies to predict interactions with target proteins (e.g., COX-2) .
Example SAR Insight :
In , electron-donating groups on the phenyl ring enhanced antioxidant activity by stabilizing radical intermediates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
